molecular formula C11H16ClNO2 B2933430 2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride CAS No. 2089291-82-5

2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride

Cat. No. B2933430
M. Wt: 229.7
InChI Key: PYZJKCJWFIRCOO-UHFFFAOYSA-N
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Description

“2-Amino-3-methyl-3-phenylbutanoic acid” is a compound with the molecular formula C11H15NO2. It has a molecular weight of 193.24 g/mol1. The IUPAC name for this compound is (2S)-2-amino-3-methyl-3-phenylbutanoic acid1.



Synthesis Analysis

While specific synthesis methods for “2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride” were not found in the search results, it’s worth noting that various synthetic approaches have been developed for related compounds1. For instance, research has been conducted on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, exploring its reactivity and potential applications in chemical synthesis1.



Molecular Structure Analysis

The InChI code for “2-Amino-3-methyl-3-phenylbutanoic acid” is 1S/C11H15NO2/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8/h3-7,9H,12H2,1-2H3, (H,13,14)/t9-/m1/s11. This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry1.



Chemical Reactions Analysis

Specific chemical reactions involving “2-Amino-3-methyl-3-phenylbutanoic acid;hydrochloride” were not found in the search results. However, the compound has been used in the analysis of microcystins, a family of toxic peptides. Oxidation of microcystins results in the formation of a derivative of 2-Amino-3-methyl-3-phenylbutanoic acid, which is used as a marker in analytical studies1.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.24 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. The compound also has a rotatable bond count of 31.


properties

IUPAC Name

2-amino-3-methyl-3-phenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZJKCJWFIRCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methyl-3-phenylbutanoic acid hydrochloride

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